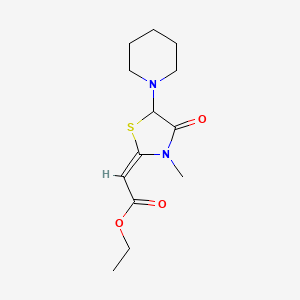

Ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

Description

Historical Context and Initial Research Development of Etozolin

Etozolin, identified chemically as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, emerged as a novel diuretic agent from research conducted in Germany. nih.gov Early scientific publications on the compound appeared in the late 1970s. Marketed under trade names such as Elkapin and Diulozin, its development introduced a new chemical structure to the field of diuretics. nih.govijpdd.orgnih.gov

Initial investigations focused on elucidating its pharmacological profile. Animal studies demonstrated that Etozolin possessed potent diuretic and saluretic (salt-excreting) properties with a characteristically mild onset of action. nih.gov These preclinical studies also revealed a significant antihypertensive effect in long-term experiments on hypertensive rat models. nih.gov

Subsequent clinical research in humans sought to quantify its effects and compare them with existing diuretics. A 1977 study published in Arzneimittelforschung investigated Etozolin's dose-dependent diuretic activity in healthy volunteers, comparing it to a benzothiazide diuretic. e3s-conferences.org The findings indicated that Etozolin significantly increased the excretion of sodium and chloride, a hallmark of effective diuretics. e3s-conferences.org These foundational studies established its potential utility and paved the way for further research into its mechanism and therapeutic applications.

Table 1: Key Milestones in the Early Development of Etozolin

| Milestone | Description | Approximate Timeframe | Reference |

| Chemical Synthesis | Development of a novel diuretic with a unique thiazolidine-based structure. | Mid-to-late 1970s | nih.gov |

| Preclinical Studies | Animal experiments confirmed potent diuretic, saluretic, and antihypertensive effects. | Late 1970s | nih.gov |

| Initial Clinical Trials | Comparative studies in human volunteers quantified its dose-dependent diuretic effects against other known diuretics. | 1977 | e3s-conferences.org |

| Commercialization | Marketed in Europe under various trade names, including Elkapin and Diulozin. | Post-1970s | ijpdd.orgnih.gov |

Etozolin as a Thiazolidine-Containing Compound in Medicinal Chemistry

From a chemical perspective, Etozolin is classified as a derivative of thiazolidine (B150603). The core of its structure is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom, specifically a thiazolidinone ring due to the presence of a carbonyl group. ijpdd.orgwikipedia.org This structural feature is significant as the thiazolidine scaffold is a prominent motif in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. e3s-conferences.orgnih.gove3s-conferences.org

The thiazolidine ring and its derivatives, such as thiazolidinones, are considered "privileged structures" in drug discovery because they can interact with various biological targets, leading to a broad spectrum of therapeutic effects. nih.gove3s-conferences.org Compounds containing this moiety have been developed with diverse pharmacological activities, including:

Antimicrobial e3s-conferences.orgnih.gov

Anticancer e3s-conferences.orgnih.govwisdomlib.org

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Anticonvulsant e3s-conferences.orgnih.gov

Etozolin's specific structure, ethyl (2Z)-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)ethanoate, was the result of structure-activity relationship (SAR) studies that aimed to optimize diuretic properties within a novel class of 2-methylenethiazolidones. nih.gov These studies differentiated the diuretic activity of Etozolin from structurally related compounds that exhibited different pharmacological effects, such as choleretic (bile-stimulating) properties. nih.gov The presence of the thiazolidine ring is thus integral to the molecule's diuretic function.

Overview of Etozolin's Pharmacological Classification within Diuretics

Pharmacologically, Etozolin is classified as a high-ceiling or loop diuretic. ijpdd.orgnih.govwikipedia.orgnih.gov This classification places it in a group of diuretics that act primarily on the thick ascending limb of the Loop of Henle in the kidney. wikipedia.org The primary mechanism of action for drugs in this class is the inhibition of the sodium-potassium-chloride cotransporter (NKCC2).

Research indicates that Etozolin itself is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, Ozolinone (B1678133). nih.gov It is this active metabolite that is responsible for the diuretic effect. Ozolinone exerts its action by inhibiting the reabsorption of fluid and electrolytes, specifically sodium and chloride, in the Loop of Henle. wikipedia.org

This inhibition leads to an increased excretion of these ions in the urine, which in turn causes an increase in water excretion (diuresis). e3s-conferences.org One early comparative study noted that while Etozolin's effect on urinary volume elimination resembled that of a loop diuretic, its profile of daily urinary output was similar to that of a sulfonamide-type diuretic, highlighting a somewhat unique pharmacological profile. e3s-conferences.orgnih.gov The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system categorizes Etozolin under C03CX01, designating it as an "Other high-ceiling diuretic." nih.gov

Table 2: Pharmacological Profile of Etozolin

| Feature | Description |

| Drug Class | High-ceiling (Loop) Diuretic ijpdd.orgwikipedia.orgnih.gov |

| Form | Prodrug; metabolized to the active compound Ozolinone nih.gov |

| Site of Action | Primarily the thick ascending limb of the Loop of Henle in the kidney wikipedia.org |

| Mechanism of Action | Inhibition of fluid and electrolyte reabsorption wikipedia.org |

| Primary Effect | Increased urinary excretion of sodium and chloride, leading to diuresis e3s-conferences.org |

| ATC Code | C03CX01 (Other high-ceiling diuretics) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKHYXUQFTBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874489 | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-09-6 | |

| Record name | Etozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etozolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action Studies

Molecular and Cellular Mechanisms of Diuretic Action

Etozolin functions as a diuretic by influencing ion reabsorption and osmotic pressure within the nephron, the functional unit of the kidney. Its primary mechanism involves specific protein targets within the renal tubules.

Inhibition of Sodium-Chloride Symporter (NCC) in Renal Tubules

Etozolin is classified as a thiazide-like diuretic, a class of drugs known for their action on the distal convoluted tubule (DCT) of the nephron. patsnap.com The compound exerts its diuretic effect by inhibiting the sodium-chloride symporter (NCC), a crucial protein located on the luminal surface of the cells lining the DCT. patsnap.comontosight.ai The NCC is responsible for the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular filtrate back into the bloodstream. patsnap.comontosight.ai By blocking this symporter, Etozolin effectively reduces the reabsorption of these ions, leading to their increased excretion in the urine. patsnap.comontosight.ai The NCC plays a significant role in regulating arterial blood pressure and influences the excretion of other ions, including potassium, calcium, and protons. mdpi.com

Effects on Ion Reabsorption and Osmotic Pressure in the Nephron

Beyond sodium and chloride, Etozolin also influences the levels of other electrolytes in the body, including potassium, magnesium, and calcium. patsnap.com Comparative studies have highlighted differences in Etozolin's electrolyte effects compared to other diuretics. For instance, Etozolin has been observed to induce a lower urinary excretion of potassium (K⁺) and chloride (Cl⁻) when compared to furosemide (B1674285) or other thiazides. nih.gov Furthermore, in a study comparing Etozolin with chlorthalidone, Etozolin resulted in a significantly smaller decrease in serum sodium levels and no decrease in serum potassium levels. nih.gov

Table 1: Comparative Effects of Etozolin on Electrolyte Excretion and Serum Levels

| Parameter | Etozolin vs. Furosemide/Thiazides | Etozolin vs. Chlorthalidone |

| Urinary K⁺ Excretion | Lower | Not explicitly compared |

| Urinary Cl⁻ Excretion | Lower | Not explicitly compared |

| Serum Na⁺ Levels | Not explicitly compared | Significantly smaller decrease nih.gov |

| Serum K⁺ Levels | Not explicitly compared | No decrease nih.gov |

| Plasma PGE2 Levels | Not explicitly compared | Marked rise nih.gov |

| Activation of RAAS | Smaller | Significantly lower increase nih.gov |

Proposed Site of Action in the Nephron (Distal Convoluted Tubule vs. Loop of Henle)

There has been some discussion regarding Etozolin's precise site of action within the nephron. While several sources classify Etozolin as a thiazide-like diuretic, explicitly stating its primary action as the inhibition of the NCC in the distal convoluted tubule (DCT) patsnap.comontosight.ai, other classifications, including in some general drug databases, refer to it as a "loop diuretic" nih.govwikipedia.orgwikipedia.orgaltmeyers.org.

It is crucial to differentiate between the mechanisms of thiazide-like diuretics and true loop diuretics. Thiazide-like diuretics, such as Etozolin, primarily target the NCC in the DCT. patsnap.comontosight.ai In contrast, classical loop diuretics, like furosemide, act on the Na-K-2Cl symporter (NKCC2) located in the thick ascending limb of the loop of Henle. wikipedia.orgaltmeyers.org The primary mechanism of Etozolin itself, as described by its NCC inhibition, aligns with the action of thiazide-like diuretics. patsnap.comontosight.ai

However, Etozolin is known to be rapidly metabolized to its active metabolite, ozolinone (B1678133). nih.gov Research on ozolinone indicates that it was studied as a loop diuretic, suggesting that some of Etozolin's observed effects or its classification as a "loop diuretic" might be attributed to the activity of its metabolite in the loop of Henle. nih.govncats.io Therefore, while Etozolin's direct action is primarily on the DCT via NCC inhibition, the broader categorization or some of its effects may be influenced by its metabolite's activity in the loop of Henle.

Modulation of Endogenous Physiological Systems

Renin-Angiotensin-Aldosterone System (RAAS) Interactions

The diuretic action of Etozolin, particularly the increased excretion of sodium, indirectly influences the Renin-Angiotensin-Aldosterone System (RAAS). patsnap.com The RAAS is a complex hormonal system that plays a critical role in regulating blood pressure and fluid balance. When sodium levels are depleted due to diuresis, the body typically responds by activating the RAAS to conserve sodium and water. patsnap.com However, Etozolin appears to modulate this system in a way that contributes to its antihypertensive effect. patsnap.com

Studies comparing Etozolin with other diuretics, such as chlorthalidone, have shown that Etozolin causes a significantly lower increase in plasma renin activity (PRA) and plasma aldosterone (B195564) levels. nih.gov This indicates that Etozolin's acute antihypertensive and diuretic activity occurs with less involvement or activation of the RAAS compared to some other diuretic agents. nih.gov By reducing the secretion of renin, Etozolin leads to decreased production of angiotensin II, a potent vasoconstrictor, and subsequently lower levels of aldosterone, a hormone that promotes sodium and water retention. patsnap.com

Table 2: Etozolin's Influence on RAAS Components (Comparative)

| RAAS Component | Etozolin Effect (compared to Chlorthalidone) |

| Plasma Renin Activity (PRA) | Significantly lower increase nih.gov |

| Plasma Aldosterone | Significantly lower increase nih.gov |

| Angiotensin II | Decreased production (indirectly) patsnap.com |

Prostaglandin (B15479496) System Involvement

The prostaglandin system is another endogenous physiological pathway implicated in the mechanism of action of Etozolin. Research suggests that the E series of prostaglandins (B1171923) plays a role in the drug's effects. nih.gov Notably, Etozolin has been observed to cause a marked rise in plasma prostaglandin E2 (PGE2) levels, a finding that distinguishes it from other diuretics like chlorthalidone. nih.gov

Prostaglandins are lipid compounds that act as local mediators in various physiological processes, including the regulation of the cardiovascular system. nih.govresearchgate.net An increase in the biosynthesis of arachidonic acid metabolites, which include prostaglandins, can lead to vasodilatory effects, contributing to the antihypertensive actions of certain drugs. nih.govresearchgate.net Furthermore, the active metabolite of Etozolin, ozolinone, has been shown in experimental settings (e.g., in dogs) to induce stereoselective and prostaglandin-dependent renin secretion, which is involved in the regulation of intra-renal hemodynamics. ncats.io This suggests a complex interplay between Etozolin (and its metabolite) and the prostaglandin system in mediating its diuretic and cardiovascular effects.

Vasodilatory Mechanisms and Vascular Tone Modulation

The vasodilating action of etozolin, along with its metabolites d- and l-ozolinone, is suggested to be mediated by an inhibition of Ca++ influx into smooth muscle cells. This effect is thought to occur following a specific opening of K+ channels. Notably, etozolin itself appears to act through this mechanism at concentrations that are likely to be physiologically relevant in vivo. nih.gov Etozolin also demonstrated antagonism of tetraethylammonium-induced contractions in aortic strips, characterized as a competitive type of antagonism. nih.gov

Beyond these direct cellular effects, etozolin has been observed to have a mild vasodilatory effect by directly acting on the smooth muscle cells of blood vessels, leading to their relaxation and dilation. This action contributes to a reduction in peripheral vascular resistance. patsnap.com The prostaglandin system, particularly the E series, also appears to play a role in etozolin's mechanism of action, as evidenced by a marked rise in plasma prostaglandin E2 (PGE2) levels observed with etozolin administration. nih.gov

Vascular tone, which refers to the degree of constriction of a blood vessel relative to its maximally dilated state, is a critical determinant of blood flow and pressure. It is regulated by a delicate balance of competing vasoconstrictor and vasodilator influences. These influences include extrinsic factors (neurohumoral) and intrinsic factors, such as myogenic mechanisms and endothelial factors. Endothelial cells, for instance, release substances like nitric oxide (NO) and prostacyclin (PGI2), which are known vasodilators, and endothelin (ET-1), a vasoconstrictor. cvphysiology.comcvphysiology.com Etozolin's influence on vascular tone through Ca++ influx inhibition, K+ channel modulation, and prostaglandin system activation highlights its multifaceted approach to vasodilation.

Prodrug Hypothesis: Etozolin and its Active Metabolite Ozolinone

Etozolin is recognized as a prodrug, meaning it is an inactive or significantly less active parent compound that undergoes metabolic conversion within the body to yield one or more active metabolites responsible for its therapeutic effects. wikipedia.orglabce.com In the case of etozolin, its primary active metabolite is ozolinone. wikipedia.orgnih.govnih.govnih.gov

Etozolin is rapidly metabolized to ozolinone. nih.gov Ozolinone functions as a loop diuretic, and its renal actions have been extensively studied. In clearance studies conducted in anesthetized dogs, ozolinone demonstrated renal effects similar to those of furosemide. These effects include an increase in renal blood flow, a slight decrease in the glomerular filtration rate, a more pronounced depression of tubular chloride reabsorption compared to sodium reabsorption, an increase in potassium excretion, and a reduction in urine pH. nih.gov

The bioconversion of prodrugs like etozolin can occur in various locations within the body, including the liver, gastrointestinal tract, blood, or at the target cell, and is often catalyzed by enzymes such as carboxylesterases or cytochrome P450 enzymes. washington.edu The kinetics of etozolin and ozolinone can be significantly altered in certain physiological conditions. For instance, in patients with acute hepatitis and hepatic cirrhosis with ascites, studies have shown a reduced formation of ozolinone. This leads to an accumulation of the parent drug, etozolin, and consequently, lower plasma levels of the active metabolite, ozolinone. nih.gov This alteration underscores the importance of the prodrug conversion process for etozolin's pharmacological efficacy. Approximately 7-10% of currently marketed drugs are classified as prodrugs, a strategy often employed to improve bioavailability or modify the drug's properties. washington.edu

Preclinical Pharmacokinetic Investigations

Absorption and Distribution Studies in Animal Models

Absorption and distribution studies in animal models are fundamental to understanding the systemic availability and tissue targeting of a compound. These studies typically involve administering the substance to animal models, such as rats, mice, or non-human primates, and then analyzing its presence in plasma, blood, and various organs over time. wikipedia.orgnih.gov

Oral bioavailability refers to the rate and extent to which the active substance is absorbed from the gastrointestinal tract and becomes available systemically. For Etozolin, it is known to be rapidly metabolized to its active metabolite, ozolinone (B1678133). While specific quantitative oral bioavailability data for Etozolin in animal models are not extensively detailed in readily available literature, the rapid formation of its active metabolite is a key characteristic of its pharmacokinetic profile following oral administration. General preclinical studies often employ animal models like rats and dogs to assess oral bioavailability, comparing extravascular administration with intravenous dosing to determine absolute systemic availability.

Metabolism Pathways and Metabolite Identification in Animal Models (e.g., Rat, Dog)

Investigations into the metabolism of Etozolin have been conducted in animal models, including rats and dogs, as well as in humans, revealing a qualitatively similar metabolization process across these species. The metabolic fate of Etozolin is characterized by three primary steps, leading to the formation of at least seven distinct metabolites. High-pressure liquid chromatography (HPLC) and mass spectroscopy (MS) have been instrumental in isolating and identifying these metabolites.

The initial and crucial metabolic step for Etozolin involves the enzymatic cleavage of its ester group. This reaction yields metabolite I, which is the diuretically active main metabolite known as ozolinone. Esterases, a diverse group of hydrolases, catalyze the cleavage of ester bonds, typically through nucleophilic attack at the electrophilic carbonyl of the ester, leading to the formation of an acid and an alcohol. This enzymatic hydrolysis is a rapid process, explaining the swift conversion of Etozolin to ozolinone in the plasma of rats, dogs, and humans.

Following the enzymatic cleavage of the ester group, the resulting active metabolite (metabolite I, ozolinone) undergoes further biotransformation through glucuronidation. This Phase II metabolic pathway leads to the formation of metabolites II and III. These metabolites are characterized as diastereoisomeric esters of the two enantiomeric forms of metabolite I with beta-D-glucuronic acid. Glucuronidation is a well-recognized detoxification process that involves the transfer of glucuronic acid to a substrate by UDP-glucuronosyltransferases (UGTs), making the resulting glucuronides more hydrophilic and negatively charged, thereby facilitating their elimination from the body, primarily via urine or bile. In rats, dogs, and humans, these two metabolization steps (ester cleavage and subsequent glucuronidation) account for approximately 50-60% of the total urinary radioactivity.

Table 1: Etozolin Metabolites and Their Formation Pathways in Animal Models

| Metabolite | Formation Pathway | Description | Species |

| Metabolite I (Ozolinone) | Enzymatic Cleavage of Ester Group | Diuretically active main metabolite | Rat, Dog |

| Metabolite II | Glucuronidation of Metabolite I | Diastereoisomeric ester with β-D-glucuronic acid | Rat, Dog |

| Metabolite III | Glucuronidation of Metabolite I | Diastereoisomeric ester with β-D-glucuronic acid | Rat, Dog |

| Metabolites IV-VII | Oxidation of Piperidine (B6355638) Moiety | Oxidative products of Etozolin | Rat, Dog |

Identification of Specific Metabolites (e.g., Metabolite I, Ozolinone, Metabolites II-VII)

Etozolin undergoes rapid metabolism, primarily converting into its active metabolite, ozolinone nih.govwuxiapptec.comrsc.orgmdpi.comfrontiersin.org. The metabolic pathways of etozolin have been found to be qualitatively similar across different species, including rats, dogs, and humans protocols.iogoogleapis.com. The metabolization process is characterized by three main steps:

Enzymatic Cleavage of the Ester Group : This initial step leads to the formation of the primary diuretically active metabolite, identified as Metabolite I, which is ozolinone. This metabolite is observed in the plasma of all three species studied protocols.iogoogleapis.com.

Glucuronidation of Metabolite I : Following the formation of Metabolite I, it undergoes glucuronidation, resulting in the production of Metabolites II and III. These are described as diastereoisomeric esters formed between the two enantiomeric forms of Metabolite I and beta-D-glucuronic acid. In rats, dogs, and humans, these two metabolic steps collectively account for approximately 50-60% of the total urinary radioactivity protocols.iogoogleapis.com.

Oxidation of the Piperidine Moiety : The third metabolic step involves the oxidation of the piperidine ring structure of etozolin, leading to the formation of Metabolites IV through VII protocols.iogoogleapis.com.

Unchanged etozolin is generally not detected in urine samples, indicating extensive metabolism before excretion.

Table 1: Etozolin Metabolites and Metabolic Pathways

| Metabolite Name | Formation Pathway | Diuretic Activity | Contribution to Urinary Radioactivity (Approx.) | Species Observed |

| Ozolinone (Metabolite I) | Enzymatic cleavage of ester group from Etozolin | Active | - | Rat, Dog, Human |

| Metabolites II and III | Glucuronidation of Metabolite I | - | 50-60% (combined with step 1) | Rat, Dog, Human |

| Metabolites IV-VII | Oxidation of the piperidine moiety | - | - | Rat, Dog, Human |

Excretion Kinetics in Animal Models

Table 2: Etozolin and Ozolinone Half-Lives in Animal Models

| Compound | Administration Route | Species | Terminal Half-Life (minutes) |

| Etozolin | Intravenous (i.v.) | Rat | 12 |

| Etozolin | Intravenous (i.v.) | Dog | 35 |

| Ozolinone | - | - | Longer than Etozolin (due to metabolites) |

Urinary Excretion Profiles

For effective renal excretion, drugs and their metabolites must be hydrosoluble. Studies in animal models have indicated that the urinary excretion of unchanged etozolin is minimal. In one study involving human volunteers, approximately 5% of the administered etozolin dose was recovered as a metabolite in urine samples collected over 48 hours. This suggests that the majority of the compound undergoes metabolic transformation prior to urinary elimination. In rats and dogs, less than 3% of the dose-related radioactivity was recovered in the urine, further supporting the minimal excretion of the parent compound. Factors influencing renal excretion include plasma drug concentration, plasma protein binding, and renal function.

Plasma Protein Binding Studies in Animal Models

Specific data regarding the plasma protein binding of etozolin in animal models were not found in the provided search results. However, plasma protein binding is a critical pharmacokinetic parameter that influences drug distribution, action, and elimination, as only the unbound fraction of a drug is generally considered pharmacologically active and available for clearance wuxiapptec.comrsc.org. Studies on plasma protein binding are routinely conducted in preclinical animal species such as rats, dogs, and mice to predict human pharmacokinetics and pharmacodynamics rsc.org.

In Vivo Pharmacodynamic Endpoints in Animal Models

In vivo pharmacodynamic studies in animal models have provided insights into the effects of etozolin. In Sprague Dawley rats, an intravenous dose of 50 mg/kg of etozolin led to an increase in urinary fluid and sodium excretion. This effect was accompanied by a decrease in fractional tubular sodium reabsorption by 8.7% and a reduction in glomerular filtration rate. The active metabolite, ozolinone, has also been studied for its diuretic properties. In dogs, ozolinone was observed to induce stereoselective and prostaglandin-dependent renin secretion, a process involved in the regulation of intra-renal hemodynamics. Furthermore, research has demonstrated that etozolin effectively lowers blood pressure in various animal models. Animal models serve as essential tools for elucidating disease mechanisms and evaluating the safety and efficacy of therapeutic interventions. Renal clearance studies in these models are utilized to compare dose-response relationships and electrolyte excretion profiles.

Renal Function Parameters (e.g., Fractional Tubular Sodium Reabsorption, Glomerular Filtration Rate)

Preclinical studies in experimental animals have provided insights into Etozolin's impact on key renal function parameters. In Sprague-Dawley rats, a single intravenous administration of Etozolin at a dose of 50 mg/kg resulted in a reduction of fractional tubular sodium reabsorption by 8.7%. This administration also led to a decrease in the glomerular filtration rate (GFR). medchemexpress.com

Further investigations into Etozolin's active metabolite, ozolinone, in anesthetized dogs revealed similar renal actions to those of furosemide (B1674285). Ozolinone was observed to slightly decrease the glomerular filtration rate. nih.gov At maximal effective doses, ozolinone depressed fractional tubular sodium reabsorption to 67%. nih.gov

The observed effects on fractional tubular sodium reabsorption and glomerular filtration rate highlight Etozolin's mechanism of action as a diuretic, influencing the kidney's ability to filter blood and reabsorb essential substances.

Table 1: Effects of Etozolin/Ozolinone on Renal Function Parameters in Experimental Animals

| Parameter | Animal Model | Dose (Etozolin/Ozolinone) | Observed Effect | Source |

| Fractional Tubular Sodium Reabsorption | Sprague-Dawley rats | 50 mg/kg (Etozolin, i.v.) | Decreased by 8.7% | medchemexpress.com |

| Glomerular Filtration Rate (GFR) | Sprague-Dawley rats | 50 mg/kg (Etozolin, i.v.) | Decreased | medchemexpress.com |

| Fractional Tubular Sodium Reabsorption | Anesthetized dogs | Maximal effective doses (Ozolinone, i.v.) | Depressed to 67% | nih.gov |

| Glomerular Filtration Rate (GFR) | Anesthetized dogs | (Ozolinone, i.v.) | Slightly decreased | nih.gov |

Urinary Fluid and Electrolyte Excretion in Experimental Animal Studies

Etozolin's diuretic properties are evident in its effects on urinary fluid and electrolyte excretion in experimental animal models. In Sprague-Dawley rats, a 50 mg/kg intravenous dose of Etozolin was shown to increase both urinary fluid and sodium excretion. medchemexpress.com

Studies focusing on ozolinone, the active metabolite of Etozolin, in dogs demonstrated its influence on various urinary components. Ozolinone increased potassium excretion and depressed tubular chloride reabsorption to a greater extent than sodium reabsorption. nih.gov Additionally, it was noted to lower the pH of urine and reduce urinary osmolarity, moving it towards isotonicity. nih.gov These findings underscore Etozolin's role in promoting diuresis and altering the balance of key electrolytes and fluid volume in the urine.

Table 2: Effects of Etozolin/Ozolinone on Urinary Fluid and Electrolyte Excretion in Experimental Animals

| Parameter | Animal Model | Dose (Etozolin/Ozolinone) | Observed Effect | Source |

| Urinary Fluid Excretion | Sprague-Dawley rats | 50 mg/kg (Etozolin, i.v.) | Increased | medchemexpress.com |

| Urinary Sodium Excretion | Sprague-Dawley rats | 50 mg/kg (Etozolin, i.v.) | Increased | medchemexpress.com |

| Potassium Excretion | Anesthetized dogs | (Ozolinone, i.v.) | Increased | nih.gov |

| Tubular Chloride Reabsorption | Anesthetized dogs | (Ozolinone, i.v.) | Depressed more than sodium reabsorption | nih.gov |

| Urine pH | Anesthetized dogs | (Ozolinone, i.v.) | Lowered | nih.gov |

| Urinary Osmolarity | Anesthetized dogs | (Ozolinone, i.v.) | Decreased towards isotonicity | nih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores within the Etozolin Scaffold

The Etozolin scaffold is characterized by a 1,3-thiazolidine ring system, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. patsnap.comacs.org This thiazolidine (B150603) core is recognized as a biologically important pharmacophore, a term referring to the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. wikipedia.orgnih.gov

Etozolin, chemically known as ethyl (2Z)-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)ethanoate, is derived from 2-methylenethiazolidones-(4), a class of compounds that also includes heterocycles with choleretic properties. norman-network.com Early investigations highlighted Etozolin's close structural relationship to piprozoline, a choleretic agent. norman-network.com Spectroscopic analyses and thermodynamic data have indicated a unique structural specificity for Etozolin, setting it apart from other known diuretics at the time of its discovery. norman-network.com The precise arrangement of functional groups within the Etozolin molecule, including the thiazolidine ring, the piperidine (B6355638) moiety, and the ethyl acetate (B1210297) group, collectively forms the pharmacophore essential for its activity.

Influence of Thiazolidine Ring Modifications on Biological Activity

The thiazolidine ring is a versatile scaffold, and modifications to its structure can profoundly impact the biological activity of derivatives. Thiazolidinones, which are thiazolidine derivatives containing a carbonyl group, are particularly well-studied. acs.org For thiazolidin-4-one derivatives, modifications at positions 2, 3, and 5 of the ring are known to influence their diverse biological activities, which include antidiabetic, antioxidant, anticancer, and anti-inflammatory effects. researchgate.netmdpi.com

Specifically, within the thiazolidine ring, the presence of substituents on the nitrogen atom (N3) can contribute to the stabilization of the ring structure. patsnap.com Furthermore, oxidative transformations at the sulfur atom (S1) can lead to sulfoxide (B87167) or sulfone derivatives, potentially altering the compound's pharmacological profile. patsnap.com The core 4-thiazolidinone (B1220212) structure present in Etozolin is a "privileged scaffold" that has been explored for various therapeutic applications, including diuretic activity. ethernet.edu.etnih.gov While specific detailed data tables on the impact of each modification on Etozolin's diuretic activity are not extensively documented in publicly available general reviews, the principle holds that subtle changes to the thiazolidine ring and its appended groups would modulate its interaction with biological targets, thereby affecting its potency and selectivity.

Correlation of Chemical Structure with Diuretic and Other Pharmacological Effects

Etozolin functions as a loop diuretic, a class of drugs that primarily act on the thick ascending limb of the loop of Henle in the kidney to inhibit the Na+-K+-2Cl- cotransporter (NKCC2). However, it is also noted that Etozolin, classified as a thiazide-like diuretic by some, acts on the sodium-chloride symporter (NCC) in the distal convoluted tubule, leading to increased excretion of sodium and chloride. patsnap.com This dual or complex mechanism contributes to its potent diuretic and saluretic (promoting salt excretion) properties. ethernet.edu.et

The metabolism of Etozolin to its active form, ozolinone (B1678133), is a critical aspect of its pharmacological profile. Ozolinone is also a loop diuretic, and its formation underscores the importance of the initial Etozolin structure as a prodrug. wikipedia.org The chemical structure of Etozolin, ethyl (Z)-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, is directly correlated with its ability to induce diuresis and saluresis. norman-network.comethernet.edu.et Beyond its primary diuretic action, Etozolin has also demonstrated antihypertensive effects in long-term studies, likely due to its role in reducing blood volume and modulating the renin-angiotensin-aldosterone system (RAAS). patsnap.comethernet.edu.et

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery and SAR studies. QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities. patsnap.com These models can predict physicochemical and biological properties of newly synthesized molecules, aiding in the optimization of drug candidates.

In the context of thiazolidinone derivatives, QSAR studies have been employed to explore diverse biological activities. patsnap.com These studies often utilize various chemical descriptors, including physicochemical, quantum chemical, topological, and topographical parameters, to quantify structural features. patsnap.com Three-dimensional QSAR (3D-QSAR) approaches are particularly valuable as they can provide more detailed information about ligand-receptor interactions, overcoming limitations of two-dimensional models that may miss stereochemical nuances. pharmacologymentor.com Advanced machine learning techniques, such as Inductive Logic Programming (ILP), have also been applied to derive SAR and discover pharmacophores, including 3D SARs, offering chemically understandable descriptions for medicinal chemists. Such computational methods can be used to optimize diuretic potency and potentially reduce off-target effects of thiazolidinone derivatives.

Receptor Binding and Molecular Interaction Studies

In Vitro Binding Assays

In vitro binding assays are fundamental tools in pharmacology and drug discovery, designed to quantify the interaction between a ligand (such as a drug) and its molecular target (e.g., a receptor or enzyme) outside of a living organism. These assays provide critical insights into the affinity, selectivity, and mechanism of drug-target interactions.

Direct and Competitive Binding Methodologies

Two primary methodologies employed in in vitro binding assays are direct binding and competitive binding.

Direct Binding Assays: In a direct binding assay, a labeled ligand (often radioactively or fluorescently tagged) is incubated with the target molecule (e.g., a receptor protein) to directly measure the binding event. As the concentration of the labeled ligand increases, the amount of bound ligand to the target is measured, allowing for the determination of binding saturation and affinity. This method is suitable when the ligand can be labeled without altering its binding properties and when the target can be isolated and prepared appropriately swordbio.com.

Competitive Binding Assays: Competitive binding assays are used to determine the binding affinity of an unlabeled compound by its ability to compete with a known labeled ligand for binding to the same target site swordbio.comaffinimeter.com. In this setup, a fixed concentration of a labeled ligand and varying concentrations of an unlabeled competitor are incubated with the target. The displacement of the labeled ligand by the unlabeled competitor is then measured. This approach is particularly useful for assessing the relative affinities of multiple molecules for a single target or when the compound of interest cannot be easily labeled affinimeter.comnanotempertech.comnih.gov. A requirement for this type of assay is that both the labeled and unlabeled ligands bind to the same site on the target nih.gov.

Characterization of Etozolin's Molecular Targets

Etozolin functions as a prodrug, meaning it is metabolized in the body into an active compound that exerts the primary pharmacological effect nih.govwikipedia.org. The active metabolite of Etozolin is ozolinone (B1678133) nih.govwikipedia.org.

Ozolinone is classified as a loop diuretic wikipedia.org. Its primary molecular target is the sodium-chloride symporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) wikipedia.org. This protein is located in the distal convoluted tubule of the nephron in the kidneys wikipedia.org.

While ozolinone's functional inhibition of the NCC symporter is well-established, specific quantitative binding affinity parameters (e.g., Kd, Ki, IC50) derived from direct in vitro binding assays for ozolinone or etozolin with the NCC symporter are not detailed in the provided search results.

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex. This method aims to predict the binding mode and binding affinity between the ligand and the receptor. openaccessjournals.comnih.gov

Despite the general application of molecular docking to numerous thiazolidinone derivatives to investigate their interactions with various protein targets, specific studies detailing the molecular docking of Etozolin with its relevant biological targets (e.g., proteins involved in its diuretic action) were not identified. openaccessjournals.comnih.goveuropeanreview.org

Ligand-target interaction analysis, typically performed as part of molecular docking studies, identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) and the amino acid residues involved in the binding of a ligand to its target. While such analyses are crucial for understanding the molecular basis of drug action, specific details regarding Etozolin's ligand-target interactions from dedicated computational studies were not found. openaccessjournals.com

Binding mode prediction aims to determine how a ligand orients itself within the binding site of a protein. This prediction is critical for structure-based drug design. openaccessjournals.comnih.gov Although the binding modes of various thiazolidinone compounds have been predicted in the context of their diverse biological activities, specific data on the predicted binding modes of Etozolin with any particular target protein were not available. openaccessjournals.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov These calculations provide a deeper understanding of a molecule's intrinsic properties. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov DFT applications can determine optimized molecular geometries, vibrational frequencies, and other electronic properties. ajchem-a.comresearchgate.netscirp.org While DFT has been applied to the broader class of thiazolidinone compounds to study their structural and electronic properties, specific DFT calculations reported for Etozolin were not identified in the available literature. researchgate.netscirp.orgnih.gov

Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov The energy gap between HOMO and LUMO provides insights into a molecule's chemical reactivity, kinetic stability, and electron transfer capabilities. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov Although FMO analysis is commonly performed for organic molecules, including those with a thiazolidinone core, specific HOMO-LUMO energy values or orbital visualizations for Etozolin were not found in the search results. ajchem-a.comdergipark.org.trresearchgate.netscirp.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational chemistry technique used to visualize the charge distribution and potential reactive sites within a molecule. The MEP at any given point in the vicinity of a molecule represents the force exerted on a positive test charge (such as a proton) by the molecule's electron cloud and atomic nuclei uni-muenchen.de. This visualization serves as a valuable guide for assessing a molecule's potential reactivity towards positively or negatively charged reactants uni-muenchen.de.

MEP maps are typically visualized by projecting their values onto a molecular surface, often defined by a constant electron density or van der Waals radii uni-muenchen.deresearchgate.net. A color-coded scheme is commonly employed to represent the intensity of the electrostatic potential across different regions of the molecule. Conventionally, red regions indicate areas of lowest electrostatic potential, corresponding to a maximum negative charge density, which are susceptible to electrophilic attack or can act as hydrogen bond acceptors researchgate.netresearchgate.net. Conversely, blue regions denote areas of highest electrostatic potential, signifying maximum positive charge density, which are prone to nucleophilic attack researchgate.netresearchgate.net.

While MEP mapping is a standard tool in computational chemistry for understanding molecular interactions and reactivity, specific detailed MEP mapping studies for Etozolin were not identified in the current search. Such studies would typically highlight electron-rich and electron-deficient regions of the Etozolin molecule, providing insights into its potential binding mechanisms or chemical transformations.

In Silico Prediction of Pharmacokinetic Parameters

In silico methods play a crucial role in modern drug development by enabling the prediction of a compound's behavior within a biological system using computational tools researchgate.net. These methods are highly valuable for filtering large numbers of compounds to identify those with optimal properties, thereby accelerating the drug discovery process and reducing costs researchgate.netnih.gov.

The in silico evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of pharmacokinetic prediction, aiming to forecast a drug's in vivo behavior from its virtual structure researchgate.netnih.gov. Key physicochemical properties that influence ADME processes, such as logP (lipophilicity), logD (distribution coefficient), solubility, and pKa (acid dissociation constant), are often calculated in silico researchgate.net.

In silico models are designed to predict various pharmacokinetic parameters, including oral absorption, bioavailability, plasma protein binding, tissue distribution, clearance (total, renal, and hepatic), and half-life nih.govresearchgate.net. These predictions are achieved through various computational approaches, including machine learning methods like random forest and support vector machines researchgate.net. Online tools such as SwissADME and ADMETlab are frequently utilized for these analyses dntb.gov.uabonviewpress.comekb.eg. The accuracy and efficiency of in silico methods make them an indispensable part of early-stage drug development, allowing for the early identification and prioritization of promising drug candidates researchgate.netnih.gov.

While the general principles and utility of in silico pharmacokinetic prediction are well-established, specific detailed in silico pharmacokinetic predictions for Etozolin were not found in the current search results. Such studies would typically provide quantitative data on Etozolin's predicted ADME profile, offering insights into its absorption, distribution, metabolism, and excretion characteristics in a biological system.

Analytical Methodologies for Etozolin and Metabolites in Preclinical Research

Chromatographic Techniques

Chromatographic techniques are fundamental for separating complex mixtures of compounds found in biological samples, enabling the isolation and subsequent analysis of Etozolin and its metabolites.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique utilized for the separation and identification of volatile and thermally stable compounds. In drug metabolism studies, GC/MS is applied for the detection and quantification of drug metabolites in biological samples csic.es. For compounds that are not inherently volatile, such as many drug metabolites, derivatization steps are often required to convert them into suitable forms for GC analysis nih.govwikipedia.org. While specific applications of GC/MS for Etozolin itself were not detailed in the available literature, the technique is broadly applicable for identifying and quantifying various organic compounds, including those with therapeutic potential and their metabolic byproducts. GC/MS has been employed in conjunction with other analytical techniques, such as Nuclear Magnetic Resonance (NMR), for the comprehensive characterization of novel substances.

High-Pressure Liquid Chromatography (HPLC)

High-Pressure Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of Etozolin and its metabolites in preclinical research. This technique has been extensively utilized for the isolation and purification of Etozolin's metabolic products from various biological fluids and tissues. Investigations into the metabolism of Etozolin (Gö 687, Elkapin) in rats, dogs, and humans involved the isolation of seven distinct metabolites from urine and rat bile using HPLC. The instability and high polarity of many of these metabolites made an HPLC-radioactivity detector system particularly advantageous, as it allowed for direct analysis without extensive sample clean-up.

Furthermore, reversed-phase HPLC methods have been developed for the determination of Etozolin and its active metabolite, ozolinone (B1678133), in human plasma and tissues. HPLC analysis is also a critical component in preclinical studies for assessing drug formulations and ensuring their quality. The development of stability-indicating HPLC methods is crucial throughout the drug development process, from preclinical stages to regulatory approval, to separate the active pharmaceutical ingredient (API) from impurities and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS), which couples HPLC with mass spectrometry, is considered the primary analytical technique for the quantitative bioanalysis of small-molecule drugs in physiological fluids due to its sensitivity, accuracy, and ability to analyze complex mixtures csic.es.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has played a role in the initial stages of Etozolin metabolite analysis. Alongside extraction procedures, TLC was employed for the isolation of Etozolin metabolites from biological samples, such as urine and bile. TLC is valued for its simplicity, cost-effectiveness, sensitivity, and rapid analysis, making it a suitable technique for preliminary screening and separation of compounds in complex matrices. It involves the separation of compounds on a thin layer of stationary phase coated on a plate, with a liquid mobile phase carrying the sample across the plate. The mobility of each compound is dependent on its affinity for the stationary and mobile phases.

Spectroscopic Methods for Structure Elucidation and Quantification

Spectroscopic methods provide crucial information regarding the molecular structure and quantity of Etozolin and its metabolites.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is indispensable for the structural determination and quantification of Etozolin and its metabolites. In metabolic studies of Etozolin, mass spectroscopy was directly applied to determine the structures of the isolated metabolites, sometimes with the aid of authentic reference substances. MS is widely applied in pharmaceutical analysis, encompassing drug discovery, absorption, distribution, metabolism, and elimination (ADME) studies, pharmacokinetic and pharmacodynamic analyses, and metabolite screening during preclinical development.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is considered the "gold standard" for drug metabolite analysis in biological samples csic.es. This technique offers high sensitivity and accuracy, enabling the detection of metabolites at trace levels and providing unique fragmentation patterns crucial for compound identification csic.es. High-Resolution Mass Spectrometry (HRMS) further enhances these capabilities by providing precise mass measurements, which are vital for identifying novel or unexpected metabolites and for robust quantitative bioanalytical studies in preclinical toxicology csic.es. MS, when coupled with chromatographic techniques, allows for the routine analysis of numerous compounds in a single sample, making it a powerful tool for high-throughput metabolomics. Furthermore, mass spectrometry imaging (MSI) can be used in preclinical toxicology to map the spatial distribution of drugs and their metabolites within tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique widely utilized in drug discovery and development for structural elucidation, purity assessment, and the evaluation of physicochemical properties of compounds. While specific NMR data for Etozolin were not found in the immediate search, its general applications in preclinical research are highly relevant. NMR provides detailed qualitative information on the molecular structure of organic compounds and can also be used for assessing sample purity.

Quantitative NMR (qNMR) spectroscopy serves as an alternative or orthogonal method in drug analysis, particularly beneficial for substances with complex structures, multiple components, or those lacking a chromophore, as well as for small molecular weight or highly polar compounds that may exhibit poor chromatographic properties. 1D 1H-NMR spectroscopy is particularly useful for quantifying metabolites, as signals acquired under fully relaxed conditions provide a direct representation of proton nuclei distribution and metabolite concentrations in complex mixtures. NMR's non-destructive nature allows for the study of intact tissues, organs, and other solid or semi-solid samples, and it can be used for real-time metabolite profiling of living cells, making it suitable for metabolic flux analysis. Additionally, multi-dimensional NMR methods can provide correlation between different nuclei, aiding in comprehensive structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely utilized analytical technique for identifying organic, polymeric, and certain inorganic materials by analyzing their unique molecular fingerprints rtilab.com. The principle behind FT-IR involves directing infrared radiation through a sample; specific covalent bonds and functional groups within the sample absorb a portion of this radiation, converting it into rotational and/or vibrational energy rtilab.comdrugfuture.comresearchgate.net. The resulting signal, typically presented as a spectrum from 4000 cm⁻¹ to 400 cm⁻¹, displays characteristic peaks or bands corresponding to the vibrational modes of functional groups in the sample rtilab.com. This allows for the chemical identification and characterization of compounds.

FT-IR spectroscopy is a powerful, non-destructive technique that offers high precision and accuracy in determining wavenumbers, and it can collect high-resolution spectra across a wide wavelength range simultaneously drugfuture.comresearchgate.net. It is particularly valuable for quality control and for detecting changes in material composition or the presence of contamination rtilab.com.

Etozolin belongs to the class of 2-methylenethiazolidones and thiazolidin-4-one derivatives drugfuture.comnih.gov. FT-IR spectroscopy is a standard method for characterizing such heterocyclic compounds and their derivatives zenodo.orgresearchgate.net. While specific FT-IR spectra or detailed research findings for Etozolin itself were not found in the search results, the general applicability of FT-IR for characterizing thiazolidinone ring structures and other organic compounds suggests it would be a fundamental tool in Etozolin's preclinical characterization studies. This technique would be employed to confirm the compound's structure, assess its purity, and identify any potential impurities or degradation products by comparing its spectrum to known standards or theoretical predictions.

Sample Preparation and Extraction Procedures for Biological Matrices

The analysis of Etozolin and its metabolites in biological matrices, such as plasma and tissues, is crucial in preclinical research to understand their pharmacokinetics and disposition. Biological matrices are complex, containing numerous endogenous compounds that can interfere with analytical measurements, necessitating efficient sample preparation and extraction procedures chem960.comalwsci.commdpi.com. These procedures aim to isolate and preconcentrate the target analytes while removing matrix interferences.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a cornerstone technique in sample preparation widely employed in pharmaceutical and biological research due to its simplicity, speed, and versatility csic.esphenomenex.com. This method separates compounds based on their differential solubility between two immiscible liquids, typically an organic solvent and an aqueous solution csic.esphenomenex.com. Non-polar (hydrophobic) compounds tend to partition into the organic phase, while polar (hydrophilic) compounds remain in the aqueous phase csic.es.

For the analysis of drugs and their metabolites in biological samples like plasma, LLE is a common choice for sample cleanup and enrichment csic.esphenomenex.comscielo.br. The process typically involves mixing the biological sample (aqueous phase), often after pH adjustment, with an immiscible organic solvent, followed by vigorous mixing and centrifugation to separate the layers alwsci.comcsic.es. The organic phase, containing the extracted analytes, is then collected, evaporated, and reconstituted in a suitable solvent for subsequent analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) alwsci.comnih.gov.

A study on the determination of Etozolin and its active metabolite, ozolinone, in human plasma and tissues utilized reversed-phase high-performance liquid chromatography (HPLC) nih.gov. While the specific LLE protocol details were not provided in the abstract, it is highly probable that LLE or a similar extraction technique would have been employed as a preliminary step to isolate Etozolin and ozolinone from the complex biological matrix before HPLC analysis.

General LLE procedures for drug analysis in plasma often involve:

Sample pH adjustment: To ensure the analyte is in its most extractable form (ionized or unionized). Etozolin has a pKa (strongest basic) of 5.35 drugbank.com.

Addition of internal standard: For quantification accuracy.

Selection of organic solvent: Based on the polarity of the analyte. Common solvents include ethyl acetate (B1210297), methyl ethyl ketone, chloroform, and diethyl ether alwsci.comscielo.brnih.gov.

Mixing and centrifugation: To facilitate partitioning and phase separation.

Evaporation and reconstitution: To concentrate the analyte and prepare it for instrumental analysis.

For example, LLE with ethyl acetate has been reported for sample clean-up of other drugs in plasma, achieving recoveries ranging from 60% to 98% scielo.br. This highlights the effectiveness of LLE in isolating target compounds from biological interferences.

Enrichment and Purification Techniques

Enrichment and purification are critical steps in preclinical research to enhance the concentration of target analytes and remove interfering matrix components, thereby improving the sensitivity and accuracy of downstream analytical detection. LLE itself serves as a primary enrichment and purification technique by selectively partitioning the analyte into a smaller volume of organic solvent, effectively concentrating it and separating it from many polar matrix components csic.esphenomenex.com.

Beyond LLE, other techniques are commonly employed for further enrichment and purification in drug analysis from biological matrices:

Solid Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid stationary phase to selectively adsorb analytes from a liquid sample, followed by elution with a solvent thermofisher.com. It offers higher selectivity and cleaner extracts compared to LLE, making it suitable for complex matrices or when higher purity is required thermofisher.com. SPE can be tailored by selecting appropriate sorbents (e.g., reversed-phase, ion-exchange, normal-phase) and elution solvents based on the analyte's physicochemical properties.

Protein Precipitation (PP): This is a simple and cost-effective initial cleanup step, especially for plasma or serum samples, where proteins are denatured and precipitated, leaving the analytes in the supernatant thermofisher.com. While effective for removing proteins, it is less specific than LLE or SPE in removing other small molecule interferences.

Liquid-Phase Microextraction (LPME) and Dispersive Liquid-Liquid Microextraction (DLLME): These are miniaturized versions of LLE, designed to reduce solvent consumption and sample volume, offering high enrichment factors drugbank.com. They are particularly useful for trace analysis.

While the search results confirm that Etozolin and its metabolite ozolinone can be determined in human plasma and tissues nih.gov, the specific advanced enrichment and purification techniques beyond the general principles of LLE were not explicitly detailed for Etozolin. However, given the nature of preclinical research, a combination of these techniques, often coupled with highly sensitive detection methods like LC-MS/MS, would typically be employed to achieve the necessary sensitivity and specificity for comprehensive analysis of Etozolin and its metabolites in various biological matrices.

Table 1: Key Analytical Techniques and Their Role in Etozolin Analysis

| Analytical Technique | Primary Role in Etozolin Analysis | Key Advantages |

| FT-IR Spectroscopy | Structural confirmation, purity assessment, identification of functional groups. | Non-destructive, provides unique molecular fingerprint, fast. |

| Liquid-Liquid Extraction (LLE) | Primary sample preparation for isolating Etozolin and ozolinone from biological matrices (e.g., plasma, tissues). | Simple, versatile, effective for separating polar/non-polar compounds, denatures proteins. |

| Enrichment and Purification (General) | Concentrating analytes, removing matrix interferences, enhancing sensitivity for downstream analysis. | Improves signal-to-noise ratio, reduces matrix effects, extends detection limits. |

Q & A

Q. What are the critical structural and synthetic features of Etozolin relevant to its diuretic activity?

Etozolin (C₁₃H₂₀N₂O₃S, MW 284.38) contains a thiazolidinone core with a piperidinyl substituent and an ethyl ester group, which are essential for its pharmacological activity. Its synthesis involves cyclization, N-methylation, and α-bromination steps using precursors like ethyl cyanoacetate and piperidine . The thiazolidinone moiety is a known pharmacophore in diuretics, contributing to interactions with renal ion transporters .

Q. How can researchers validate Etozolin’s mechanism of action compared to other loop diuretics like furosemide?

Methodological approaches include:

- Comparative binding assays : Measure affinity for the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in renal tissues using radiolabeled ligands.

- Metabolite analysis : Quantify the active metabolite ozolinone in plasma and urine via HPLC-MS to assess its contribution to diuretic efficacy .

- In vivo models : Use renal clearance studies in animal models to compare dose-response curves and electrolyte excretion profiles with furosemide .

Advanced Research Questions

Q. What experimental strategies address the opposing pharmacological effects of Etozolin’s enantiomers?

The (+)-enantiomer exhibits diuretic activity, while the (−)-enantiomer shows antidiuretic effects. Key methodologies include:

- Chiral separation : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers.

- Enantiomer-specific assays : Conduct in vitro transporter inhibition assays (e.g., NKCC2 inhibition) and in vivo diuresis studies in rodents to validate activity .

- Crystallography : Resolve X-ray structures of enantiomer-transporter complexes to identify stereospecific binding interactions .

Q. How should a clinical trial evaluating Etozolin’s long-term efficacy in hypertension be designed?

Key considerations from and methodological frameworks (PICOT/FINER):

- Population : Patients with mild-to-moderate essential hypertension (DBP 95–110 mmHg).

- Intervention/Comparison : Etozolin monotherapy (200 mg/day) vs. combination with verapamil (120 mg twice daily) in non-responders.

- Outcome : Blood pressure normalization (<95 mmHg DBP) over 12 weeks.

- Statistical design : Use intention-to-treat analysis, Kaplan-Meier survival curves for response rates, and ANCOVA to adjust for covariates like age and baseline BP .

Q. What in silico approaches can elucidate Etozolin’s interaction with renal targets?

- Molecular docking : Model Etozolin and ozolinone into the binding pocket of NKCC2 using software like AutoDock Vina. Compare binding energies with furosemide.

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories to identify critical residues (e.g., Thr⁷⁸⁵ in NKCC2).

- QSAR studies : Develop predictive models using thiazolidinone derivatives to optimize diuretic potency and reduce off-target effects .

Data Contradiction and Reproducibility

Q. How can researchers resolve contradictions in Etozolin’s metabolic and electrolyte profiles across studies?

- Systematic review : Aggregate data from preclinical and clinical studies (e.g., ) to assess heterogeneity in dosing, patient demographics, and assay sensitivity.

- Meta-regression : Identify confounding variables (e.g., renal function, concomitant medications) that influence electrolyte outcomes (e.g., K⁺, Mg²⁺).

- Dose-response reanalysis : Use non-linear mixed-effects modeling (NONMEM) to refine therapeutic windows and minimize hypokalemia risk .

Q. What protocols ensure reproducibility in synthesizing and characterizing Etozolin?

- Synthetic validation : Provide step-by-step NMR (¹H/¹³C) and IR data for intermediates (e.g., cyclization product) in supplementary materials.

- Purity criteria : Specify HPLC purity thresholds (>98%) and residual solvent limits (ICH Q3C) in experimental sections.

- Reference standards : Cross-validate synthetic batches against USP-certified Etozolin using LC-MS and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.